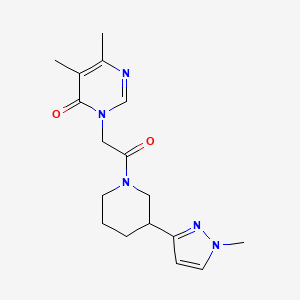

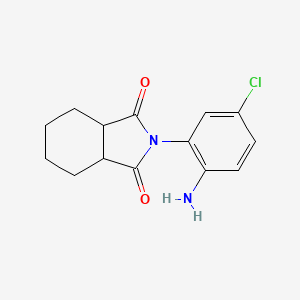

![molecular formula C13H13ClN4 B2648396 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 1794300-26-7](/img/structure/B2648396.png)

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is a derivative of aminopyrazole . It belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives involve various synthetic strategies and approaches . For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H–benzopyran-3-carboxaldehyde to yield certain products .科学的研究の応用

Synthesis and Derivative Formation

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride serves as a key precursor in the synthesis of a variety of heterocyclic compounds. Notably, it has been utilized in ionic liquid environments to synthesize 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, showcasing the protocol's benefits in terms of work-up simplicity, mild reaction conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010). Moreover, microwave-assisted one-pot syntheses in water catalyzed by InCl3 have facilitated the production of carbonylpyrazolo[3,4-b]pyridine derivatives and new chalcone derivatives containing the pyrazolopyridinic moiety, highlighting the utility of this compound in generating N-fused heterocycles with good to excellent yields (Polo et al., 2017).

Structural and Tautomeric Studies

Structural analysis and tautomeric studies of related pyrazolo[3,4-b]pyridine compounds have shed light on the interesting zwitterionic structures these compounds can adopt. For instance, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one has been shown to exist in a zwitterionic form with the proton localized on a nitrogen atom in the piperidine ring. This property has been elucidated through X-ray analysis, providing insights into the tautomeric structures and the stability of these compounds in various states (Buzykin et al., 2014).

Anticancer and Antimicrobial Activities

The bioactivity of derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been a subject of interest, particularly in the development of potential anticancer and antimicrobial agents. For instance, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their anticancer activity against various cancer cell lines, demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013). Additionally, new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole have shown significant antimicrobial activity, further exemplifying the chemical's potential in drug development (El‐Emary et al., 2002).

Safety And Hazards

将来の方向性

1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

特性

IUPAC Name |

3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4.ClH/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11;/h2-8H,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQGLEXLYNMLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648316.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2648319.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2648322.png)

![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648324.png)

![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2648330.png)

![3-[3-(3-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2648332.png)

![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid](/img/structure/B2648333.png)